Bienvenue dans la boutique en ligne BenchChem!

Risuteganib

Dry AMD Visual Acuity Phase 2a

Risuteganib is a synthetic RGD oligopeptide integrin inhibitor with a multi-target profile (αvβ3, αvβ5, α5β1, αMβ2) distinct from generic RGD peptides and anti-VEGF therapies. Phase 2a: 48% ≥8-letter BCVA gain at Week 28 vs 7% sham in dry AMD. Seahorse XF data shows mitochondrial respiration enhancement in ARPE-19 cells. Retinal half-life ~21 days; preferential RPE targeting. Ideal for functional vision restoration, mitochondrial dysfunction, RPE protection, and comparative anti-VEGF efficacy studies. Not interchangeable with bevacizumab or complement-targeting agents. For R&D use only.

Molecular Formula C22H39N9O11S
Molecular Weight 637.7 g/mol
CAS No. 1307293-62-4
Cat. No. B610494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisuteganib
CAS1307293-62-4
SynonymsALG1001;  ALG-1001;  ALG 1001;  Luminate;  Peptide, (Gly-Arg-Gly-Xaa-Thr-Pro);  Risuteganib; 
Molecular FormulaC22H39N9O11S
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
InChIInChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
InChIKeyMYZAXBZLEILEBR-RVFOSREFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Risuteganib (ALG-1001, Luminate®) Integrin Inhibitor Peptide for Dry AMD and DME Research


Risuteganib (ALG-1001, Luminate®) is a synthetic RGD-class oligopeptide integrin inhibitor that targets multiple integrin heterodimers (αvβ3, αvβ5, α5β1, and αMβ2) implicated in the pathophysiology of retinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME) [1]. With a molecular weight of approximately 0.75 kDa and a retinal half-life of approximately 21 days in rabbit models, this small molecule peptide is designed for intravitreal administration [2]. Risuteganib is currently under investigation in multiple Phase 2 clinical trials, showing promising efficacy in restoring visual function in patients with intermediate dry AMD and DME [3].

Why Generic Substitution of Risuteganib with Other RGD Peptides or Anti-VEGF Agents Fails in Retinal Research


Risuteganib is not interchangeable with generic RGD peptides or standard anti-VEGF therapies due to its unique multi-target integrin inhibition profile and distinct mechanism of action. Unlike monoclonal antibodies such as bevacizumab (Avastin®) that primarily target VEGF-mediated angiogenesis, risuteganib simultaneously regulates angiogenic, inflammatory, and mitochondrial metabolic pathways through integrin modulation [1]. This multi-pathway approach is particularly relevant for dry AMD, a disease with a complex multifactorial pathogenesis that includes oxidative stress, mitochondrial dysfunction, and chronic inflammation, where anti-VEGF monotherapy has limited efficacy [2]. Furthermore, the specific peptide sequence and RGD-class structure of risuteganib confer preferential binding to the retinal pigment epithelium (RPE) layer, a targeting characteristic not shared by other RGD peptides or integrin inhibitors such as APL-2, which targets the complement pathway [3].

Quantitative Differentiation of Risuteganib Against Sham, Anti-VEGF, and Other Investigational Agents


Phase 2a Visual Acuity Gain in Intermediate Dry AMD: Risuteganib vs. Sham

In a multicenter, randomized, sham-controlled Phase 2a clinical trial (NCT03626636) involving 39 patients with intermediate dry AMD, risuteganib (1.0 mg intravitreal injection) demonstrated a significantly higher proportion of patients achieving a ≥8-letter gain in best-corrected visual acuity (BCVA) compared to sham treatment. At week 28, 48% of patients in the risuteganib arm gained ≥8 letters from baseline, compared to 7% of patients in the sham group at week 12 (p=0.013) [1]. This primary endpoint represents a clinically meaningful functional improvement in a patient population with limited treatment options [2].

Dry AMD Visual Acuity Phase 2a

Mechanistic Differentiation: Mitochondrial Bioenergetics Enhancement in RPE Cells

In vitro studies using ARPE-19 cells challenged with tert-Butyl Hydroperoxide (tBHP)-induced oxidative stress demonstrated that risuteganib pretreatment dose-dependently enhanced mitochondrial basal, maximal, and ATP-related respiration compared to untreated controls, as measured by Seahorse XF cell mito stress test [1]. This mitochondrial stabilizing effect is distinct from the mechanism of anti-VEGF agents such as bevacizumab, which primarily inhibit angiogenesis, and from complement inhibitors such as APL-2, which target the complement cascade [2].

Mitochondrial Function RPE Protection In Vitro

Comparative Visual Acuity Improvement in DME: Risuteganib vs. Bevacizumab (Avastin®)

A Phase 2 randomized clinical trial (NCT02348918) compared risuteganib to bevacizumab (Avastin®) in patients with diabetic macular edema. The primary endpoint was change in central subfield thickness (CSFT) on OCT at week 24. While detailed results are not publicly available, the study design indicates a direct head-to-head evaluation [1]. The mechanism of action of risuteganib, targeting integrin-mediated pathways of angiogenesis, inflammation, and vascular permeability, differs from the VEGF-specific inhibition of bevacizumab [2].

Diabetic Macular Edema Anti-VEGF Comparator Phase 2

Multi-Integrin Targeting Profile vs. Monospecific Inhibitors

Risuteganib targets multiple integrin heterodimers (αvβ3, αvβ5, α5β1, and αMβ2) involved in angiogenesis, inflammation, and vascular permeability, whereas other investigational agents for dry AMD, such as APL-2, specifically target the complement pathway (C3) [1]. This broad integrin inhibition profile may confer advantages in addressing the multifactorial pathophysiology of dry AMD, which includes oxidative stress, chronic inflammation, and mitochondrial dysfunction [2].

Integrin Inhibition Multi-target Selectivity

Long Retinal Half-Life Supports Extended Dosing Intervals

Radiolabel studies in rabbit models have demonstrated that risuteganib has a retinal half-life of approximately 21 days following intravitreal administration [1]. This prolonged residence time supports extended dosing intervals (e.g., 12 weeks) in clinical trials, potentially reducing treatment burden compared to more frequently administered anti-VEGF agents such as ranibizumab (monthly) or aflibercept (every 8 weeks) [2].

Pharmacokinetics Intravitreal Half-life

Optimal Research and Development Applications for Risuteganib Based on Quantitative Evidence


Functional Vision Restoration Studies in Intermediate Dry AMD

The Phase 2a clinical data demonstrating a 48% ≥8-letter BCVA gain at week 28 (vs. 7% for sham) positions risuteganib as a lead candidate for studies focused on functional vision restoration in intermediate dry AMD [1]. Research protocols evaluating BCVA as a primary endpoint in this patient population may benefit from the significant and clinically meaningful visual acuity improvements observed with risuteganib.

Mitochondrial Bioenergetics and RPE Protection Assays

The in vitro Seahorse XF data showing dose-dependent enhancement of mitochondrial respiration in ARPE-19 cells supports the use of risuteganib in research investigating mitochondrial dysfunction and RPE protection mechanisms in retinal diseases [2]. Studies focused on oxidative stress, mitochondrial bioenergetics, or RPE cell viability may leverage the unique mitochondrial stabilizing properties of risuteganib.

Comparative Efficacy Studies in Diabetic Macular Edema

The ongoing Phase 2 head-to-head trial (NCT02348918) comparing risuteganib to bevacizumab provides a framework for further comparative efficacy studies in DME [3]. Research protocols requiring direct comparison to anti-VEGF standard-of-care may utilize risuteganib to evaluate non-inferiority or mechanistic synergy in DME treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risuteganib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.